molecular formula C7H3BrOS2 B2672821 3-Bromothieno[3,2-b]thiophene-5-carbaldehyde CAS No. 2248318-44-5

3-Bromothieno[3,2-b]thiophene-5-carbaldehyde

Cat. No.: B2672821
CAS No.: 2248318-44-5
M. Wt: 247.12
InChI Key: RBPPCYPYTUHPQS-UHFFFAOYSA-N
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Description

3-Bromothieno[3,2-b]thiophene-5-carbaldehyde is a chemical compound with the molecular formula C7H3BrOS2. It is a derivative of thieno[3,2-b]thiophene, a bicyclic heterocycle containing sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromothieno[3,2-b]thiophene-5-carbaldehyde typically involves the bromination of thieno[3,2-b]thiophene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) chloride. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Bromothieno[3,2-b]thiophene-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromothieno[3,2-b]thiophene-5-carbaldehyde has several applications in scientific research:

    Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.

    Materials Science: The compound is utilized in the development of novel materials with specific electronic properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules.

    Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Bromothieno[3,2-b]thiophene-5-carbaldehyde depends on its application. In organic electronics, its role as a building block in semiconductors involves the delocalization of electrons across the conjugated system, enhancing conductivity. In medicinal chemistry, its aldehyde group can form covalent bonds with biological targets, potentially inhibiting enzyme activity or modulating protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromothieno[3,2-b]thiophene-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications. Its specific structure makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

3-bromothieno[3,2-b]thiophene-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrOS2/c8-5-3-10-6-1-4(2-9)11-7(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPPCYPYTUHPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC=C2Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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